2-(Adamantan-1-yl)acetohydrazide hydrochloride
Description
Properties
Molecular Formula |
C12H21ClN2O |
|---|---|
Molecular Weight |
244.76 g/mol |
IUPAC Name |
2-(1-adamantyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H |
InChI Key |
WXJBSIWCBIDZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Adamantan-1-yl)acetohydrazide Hydrochloride
General Synthetic Route Overview
The preparation of 2-(Adamantan-1-yl)acetohydrazide hydrochloride typically follows a multi-step synthetic route starting from commercially available adamantane-1-carboxylic acid or its derivatives. The general strategy involves:
- Esterification of adamantane-1-carboxylic acid to form the corresponding methyl ester.
- Conversion of the methyl ester to the hydrazide by reaction with hydrazine hydrate.
- Formation of the acetohydrazide derivative by further functionalization.
- Isolation of the hydrochloride salt form of the hydrazide for stability and characterization.
Stepwise Synthesis Details
Esterification of Adamantane-1-carboxylic Acid
- Reaction : Adamantane-1-carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid (98% H2SO4) as a catalyst.
- Conditions : Reflux until completion as monitored by thin-layer chromatography (TLC).
- Workup : Neutralization with sodium bicarbonate solution, followed by precipitation with ice water.
- Yield : High yields reported, typically around 98.4%.
- Product : Methyl adamantane-1-carboxylate (ester intermediate).
| Parameter | Details |
|---|---|
| Starting material | Adamantane-1-carboxylic acid |
| Reagents | Methanol, 98% H2SO4 |
| Conditions | Reflux |
| Yield (%) | 98.4 |
| Monitoring | TLC (n-hexane/ethylacetate/dichloromethane) |
| Product | Methyl adamantane-1-carboxylate |
Conversion to Adamantane-1-carbohydrazide
- Reaction : The methyl ester is refluxed with hydrazine hydrate (80% aqueous solution).
- Conditions : Reflux until complete conversion monitored by TLC.
- Workup : Precipitation by addition of ice water, filtration, washing, and drying.
- Yield : High yields, around 95.5%.
- Product : Adamantane-1-carbohydrazide.
| Parameter | Details |
|---|---|
| Starting material | Methyl adamantane-1-carboxylate |
| Reagents | Hydrazine hydrate (80%) |
| Conditions | Reflux |
| Yield (%) | 95.5 |
| Monitoring | TLC (n-hexane/ethylacetate/dichloromethane) |
| Product | Adamantane-1-carbohydrazide |
Formation of 2-(Adamantan-1-yl)acetohydrazide
- This step involves the reaction of adamantane-1-carbohydrazide with appropriate acylating agents or via coupling reactions to introduce the acetyl group at the hydrazide nitrogen.
- Commonly, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with additives like hydroxybenzotriazole hydrate (HOBt) or 4-dimethylaminopyridine (DMAP) are used.
- Reaction conditions vary but often involve heating at 50 °C for 18 hours to improve yields.
- The hydrochloride salt is formed by treatment with hydrochloric acid to enhance stability and crystallinity.
| Parameter | Details |
|---|---|
| Starting material | Adamantane-1-carbohydrazide |
| Reagents | Acetylating agents, EDC·HCl, HOBt or DMAP |
| Conditions | Heating at 50 °C, 18 h |
| Yield (%) | Variable, improved under heating |
| Product | 2-(Adamantan-1-yl)acetohydrazide hydrochloride |
Representative Example from Literature
In a study synthesizing adamantane hydrazide derivatives, the following procedure was reported:
Esterification : 5 g (2.7 mmol) of adamantane-1-carboxylic acid was refluxed with 50 mL methanol and 9.2 g of 98% sulfuric acid. After reaction completion, neutralization and precipitation yielded 4.92 g of methyl ester (98.4% yield).
Hydrazide Formation : 4 g (20 mmol) of methyl ester was refluxed with 25 mL of 80% hydrazine hydrate. The product, adamantane-1-carbohydrazide, was isolated as a white solid with 95.5% yield.
Coupling to Acetohydrazide : Adamantane-1-carbohydrazide was reacted with 2-bromoacetyl chloride or similar acetylating agents in the presence of coupling reagents such as EDC·HCl and DMAP at 50 °C for 18 h. The crude product was purified and converted to the hydrochloride salt.
Analytical Data and Characterization
- Melting Points : Hydrazide derivatives generally show melting points in the range of 170–290 °C depending on substitution.
- Spectroscopy : Characterization by ^1H-NMR and ^13C-NMR confirms the presence of hydrazide and adamantane moieties.
- Mass Spectrometry : Electron spray ionization (ESI-MS) confirms molecular weights consistent with the expected structures.
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress with solvent systems such as n-hexane/ethylacetate/dichloromethane (2:1:1 v/v/v).
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Adamantane-1-carboxylic acid | Methanol, 98% H2SO4, reflux | Methyl adamantane-1-carboxylate | ~98.4 | TLC monitored |
| Hydrazide formation | Methyl adamantane-1-carboxylate | Hydrazine hydrate (80%), reflux | Adamantane-1-carbohydrazide | ~95.5 | TLC monitored |
| Acetohydrazide formation | Adamantane-1-carbohydrazide | Acetylating agent, EDC·HCl, DMAP, 50 °C, 18 h | 2-(Adamantan-1-yl)acetohydrazide hydrochloride | Variable, improved by heating | Purification and salt formation |
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-derived ketones or carboxylic acids, while substitution reactions can produce a variety of N-substituted hydrazides.
Scientific Research Applications
2-(Adamantan-1-yl)acetohydrazide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and rigidity make it useful in the design of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antiviral and anticancer properties.
Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)acetohydrazide hydrochloride in biological systems involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed antiviral and anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Benzimidazole Acetohydrazides
- Example: 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (e.g., compounds 25g and 25j) .
- Key Differences : The adamantane group replaces the benzimidazole ring in 2-(Adamantan-1-yl)acetohydrazide hydrochloride.
- Activity : Benzimidazole derivatives showed potent anticonvulsant activity, outperforming phenytoin and ethosuximide in seizure models . Adamantane derivatives, however, are more associated with anti-inflammatory and antioxidant effects .
- Mechanistic Insight : The benzimidazole ring likely enhances binding to neuronal ion channels, while adamantane’s lipophilicity may improve blood-brain barrier penetration for neurological applications .
Adamantane-Based Esters (e.g., 2-Oxoethyl Benzoates)
- Example : 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate .
- Key Differences : The ester group (-COO-) replaces the hydrazide (-CONHNH₂) in the acetohydrazide derivative.
- Activity : Chlorinated derivatives exhibited superior hydrogen peroxide radical scavenging (IC₅₀ = 12.5 μM vs. 18.2 μM for ascorbic acid) and anti-inflammatory effects (89% inhibition vs. 82% for diclofenac) .
Adamantane Amides (e.g., 2-(Adamantan-1-yl)-N-methylacetamide)
- Example : 2-(Adamantan-1-yl)-N-methylacetamide .
- Key Differences : The amide (-CONHCH₃) group replaces the hydrazide.
- Safety Profile: No structural alerts for mutagenicity or carcinogenicity were identified in OECD QSAR screenings, suggesting a favorable safety profile for amides compared to esters or hydrazides .
Pharmacological Activity Comparison
Q & A
Basic: What are the recommended synthetic routes and purification methods for 2-(Adamantan-1-yl)acetohydrazide hydrochloride?
Methodological Answer:
The synthesis typically involves reacting adamantane derivatives with hydrazine or hydrazide precursors under acidic conditions. A common approach is to use hydrochloric acid to facilitate the formation of the hydrochloride salt . Key steps include:
- Reaction Optimization : Use of glycine derivatives or hydrazine hydrate in ethanol under reflux conditions to form the acetohydrazide backbone .
- Purification : Crystallization from ethanol or acetonitrile is preferred to achieve high purity (>95%). Chromatography (e.g., silica gel) may be employed for intermediates .
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Methodological Answer:
X-ray diffraction (XRD) is the gold standard. Key steps include:
- Data Collection : Use of single crystals grown via slow evaporation in polar solvents (e.g., methanol/water mixtures).
- Refinement : Software like SHELXL or OLEX2 refines the structure by optimizing bond lengths, angles, and hydrogen bonding networks . For adamantane derivatives, rigid-body constraints may improve model accuracy .
Basic: What are the common chemical reactions involving the acetohydrazide moiety?
Methodological Answer:
The hydrazide group undergoes:
- Acylation : React with acyl chlorides in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form substituted hydrazides .
- Oxidation : Use hydrogen peroxide or KMnO₄ to convert the hydrazide to a diazene or nitrile derivative, depending on conditions .
- Condensation : Form Schiff bases with aldehydes/ketones in ethanol, monitored by TLC .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like viral proteases or dopamine receptors. The adamantane moiety’s rigidity enhances binding affinity predictions .
- ADMET Prediction : Tools like SwissADME evaluate lipophilicity (LogP ~3.2) and blood-brain barrier penetration, critical for neuropharmacology applications .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column), as stereoisomers (R vs. S) exhibit divergent activities .
- Dose-Response Validation : Reproduce assays (e.g., IC₅₀ for antiviral activity) under standardized conditions (pH 7.4, 37°C) to rule out solvent or temperature artifacts .
Advanced: What methodologies assess pharmacokinetics in preclinical models?
Methodological Answer:
- Plasma Stability : Incubate the compound in rodent plasma at 37°C, followed by LC-MS/MS quantification. Adamantane derivatives often show t₁/₂ >6 hours due to metabolic resistance .
- Tissue Distribution : Radiolabel the compound (e.g., ³H) and measure accumulation in brain/liver tissues via scintillation counting .
Advanced: How to analyze structure-activity relationships (SAR) for adamantane derivatives?
Methodological Answer:
- Functional Group Modulation : Compare bioactivity of analogs (e.g., replacing hydrazide with amide or ester groups) .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with antiviral potency .
Advanced: What crystallographic challenges arise with adamantane-containing compounds?
Methodological Answer:
- Disorder in Crystal Lattices : The adamantane cage’s symmetry can cause rotational disorder. Mitigate by collecting data at low temperatures (100 K) .
- Hydrogen Bonding Networks : Use SHELXL’s PART instruction to model disordered solvent molecules .
Advanced: How to design derivatives for enhanced blood-brain barrier penetration?
Methodological Answer:
- LogP Optimization : Introduce lipophilic substituents (e.g., methyl groups) while maintaining molecular weight <400 Da .
- P-glycoprotein Inhibition : Co-administer with inhibitors like verapamil to assess efflux pump avoidance .
Advanced: What analytical techniques validate purity and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
